![molecular formula C11H12ClF3N2O2 B4580875 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea](/img/structure/B4580875.png)

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea

Vue d'ensemble

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea is a compound of interest due to its unique molecular structure, which incorporates chloro, trifluoromethyl, and methoxyethyl groups attached to a urea backbone. This composition lends the molecule distinct physical and chemical properties, making it a subject of study for various applications, excluding its drug use and side effects as per the guidelines.

Synthesis Analysis

The synthesis of related urea derivatives, such as N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-substitutedphenyl) Urea, involves one-pot reactions starting from aniline derivatives and triphosgene, leading to various substituted phenyl ureas with high specificity and yield (Liu He-qin, 2010). Similarly, other urea compounds have been synthesized through condensation reactions, indicating the versatility of synthetic approaches for incorporating different functional groups into the urea moiety.

Molecular Structure Analysis

Molecular structure analysis, such as that for N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, demonstrates the complexity possible within urea derivatives. The crystal structure revealed five symmetry-independent molecules, showcasing the potential for intricate solid-state structures arising from simple molecular backbones (Suresh Kumar et al., 2000). Such studies highlight the structural diversity attainable with urea derivatives and the influence of substituents on molecular conformation and intermolecular interactions.

Chemical Reactions and Properties

Chemical reactions involving urea derivatives often explore the reactivity of the urea group with various electrophiles and nucleophiles. For instance, directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea underlines the reactivity of urea derivatives towards lithiation, enabling subsequent functionalization (Keith Smith et al., 2013). This reactivity forms the basis for further chemical transformations and the synthesis of more complex molecules.

Physical Properties Analysis

The physical properties of urea derivatives can be influenced significantly by their molecular structure. Although specific data on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea are not available, studies on similar compounds provide insights. For example, the analysis of structural effects and hydrogen bonds in N,N'-di(methoxycarbonylsulfenyl)urea offers detailed information on how different substituents affect melting points, solubility, and other physical characteristics (Sonia Torrico Vallejos et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are key aspects of urea derivatives. Research into compounds like N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea showcases the utility of the trifluoromethyl group in enhancing the molecule's reactivity and stability, making it a valuable motif for catalyst development and other chemical applications (Zhiguo Zhang et al., 2014).

Applications De Recherche Scientifique

1. Cancer Research Applications

N,N'-Diarylureas, including derivatives similar to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. They exhibit significant potential as anti-cancer agents by inhibiting cancer cell proliferation through the reduction of eIF2·GTP·tRNA(i)(Met) ternary complex abundance and inducing phosphorylation of eIF2α and expression of CHOP at protein and mRNA levels (Denoyelle et al., 2012).

2. Environmental Degradation Studies

Research has focused on the degradation of antimicrobials such as triclosan and triclocarban, compounds structurally related to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxyethyl)urea, using electro-Fenton systems. These studies are crucial for understanding the environmental impact and breakdown of such chemicals in aquatic environments (Sirés et al., 2007).

3. Photodegradation and Hydrolysis of Pesticides

Investigations into the photodegradation and hydrolysis of substituted urea and organophosphate pesticides in water have provided insight into the environmental fate of these chemicals. Understanding their breakdown mechanisms helps in assessing their long-term impact on ecosystems (Gatidou & Iatrou, 2011).

4. Plant Biology and Agriculture

Urea derivatives have been explored for their cytokinin-like activity and potential to enhance adventitious root formation, highlighting their application in plant biology and agriculture. Research in this area focuses on the synthetic compounds’ roles in cell division and differentiation (Ricci & Bertoletti, 2009).

5. Organic Chemistry and Synthesis

The use of N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea and related compounds in organic synthesis, particularly as catalysts in various reactions, showcases the chemical's versatility and importance in developing new synthetic methodologies (Zhang, Bao, & Xing, 2014).

Propriétés

IUPAC Name |

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3N2O2/c1-19-5-4-16-10(18)17-9-6-7(11(13,14)15)2-3-8(9)12/h2-3,6H,4-5H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYQQYVBEJPTTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

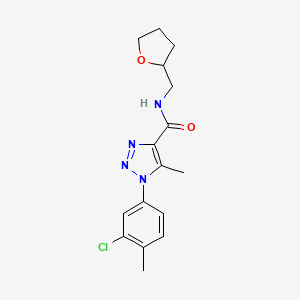

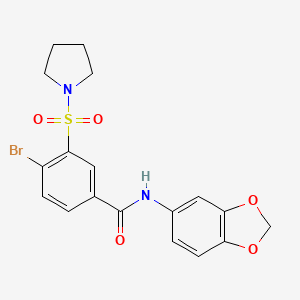

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4580792.png)

![ethyl 2-[{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4580799.png)

![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4580802.png)

![6-bromo-2-(4-butylphenyl)-4-[(4-butyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4580810.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4580815.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanamide](/img/structure/B4580826.png)

![4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-hydroxyethyl)butanamide](/img/structure/B4580830.png)

![N-[2-(2-chlorophenoxy)ethyl]-2-(1-naphthyl)acetamide](/img/structure/B4580836.png)

![2-(butylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B4580850.png)

![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4580867.png)

![N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4580874.png)

![ethyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580878.png)